Fisetinidin chloride
CAS No.: 2948-76-7
Cat. No.: VC21355037
Molecular Formula: C15H11ClO5
Molecular Weight: 306.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2948-76-7 |
---|---|
Molecular Formula | C15H11ClO5 |
Molecular Weight | 306.7 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride |
Standard InChI | InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H |
Standard InChI Key | GLSBVYMMIPVYDC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] |
Chemical Structure and Properties
Fisetinidin chloride (C₁₅H₁₁ClO₅) belongs to the anthocyanidin class of flavonoid compounds. It features a characteristic flavylium cation structure with a counterbalancing chloride ion.
Molecular Composition and Physical Properties
The compound demonstrates specific physical and chemical characteristics that define its behavior in various applications:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁ClO₅ |
Molecular Weight | 306.70 g/mol |
CAS Number | 2948-76-7 |
Physical State | Solid |
Color | Typically reddish to purple |
Solubility | Soluble in polar solvents |
The molecular structure of fisetinidin chloride contains a 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol cation with a chloride counterion, giving it its distinctive properties . The presence of multiple hydroxyl groups influences its polarity and reactivity patterns, particularly in esterification reactions.
Structural Relationship to Other Flavonoids
Fisetinidin chloride is structurally related to fisetin but differs in its ionic nature. The compound forms part of a class of flavonoid derivatives with varying hydroxylation patterns:
-
Its parent structure is 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol
-
It contains hydroxyl groups at positions 3, 3', 4', and 7
-
It lacks a hydroxyl group at position 5, which distinguishes it from quercetin-derived compounds
Nomenclature and Identification
Synonyms and Alternate Names
Fisetinidin chloride is known by several names in scientific literature and commercial catalogs:
Synonym | Context of Use |
---|---|
3,3',4',7-Tetrahydroxyflavylium chloride | Chemical nomenclature |
Fizetinidol chloride | Commercial designation |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium chloride | Systematic name |
1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-, chloride | Alternative systematic name |
Identification Systems
The compound has various identifiers in chemical databases and regulatory systems:
Identifier Type | Value |
---|---|
PubChem CID | 16212782 |
CAS Registry Number | 2948-76-7 |
UNII | MF2RUJ9T8H |
DSSTox Substance ID | DTXSID50583696 |
Wikidata | Q5454453 |
Natural Occurrence and Sources
Plant Sources
Fisetinidin has been isolated from multiple natural sources:
-
Heartwood of Acacia mearnsii (Black Wattle)
-
Bark of Rhizophora apiculata (Mangrove species)
The compound occurs naturally as a building block of profisetinidin-type tannins, which contribute to the structural integrity and defense mechanisms of certain plants.
Related Compounds in Nature
While fisetinidin chloride itself is often synthesized for research purposes, the related compound fisetin occurs naturally in:
-
Butea frondosa
-
Gleditschia triacanthos
-
Quebracho Colorado
-
Various species in the genus Rhus
Role in Tannin Formation
Profisetinidin Structures
Fisetinidin serves as a fundamental building block in the formation of condensed tannins, specifically profisetinidins:
-
These polymeric structures form through C4-C6 and C4-C8 linkages between flavonoid units
-
In mimosa tannin, fisetinidin constitutes one of four primary flavonoid units alongside robinetinidin, catechin, and gallocatechin
-
The monomeric unit has a mass of approximately 274.3 Da within these polymeric structures
Structural Integration in Complex Tannins
In mimosa tannin formations, fisetinidin integrates with other flavonoid units in specific proportions:
-
Fisetinidin units form part of the oligomeric structure
-
These units link primarily at C4-C6 positions, but also at C4-C8 positions
-
MALDI-TOF analysis has confirmed the presence of fisetinidin in various oligomeric tannin structures
The participation of fisetinidin in tannin formation contributes to the astringent properties and structural characteristics of these complex natural polymers.
Chemical Reactivity and Modifications
Esterification Patterns
Research on tannin esterification has provided insights into the reactivity of fisetinidin-containing compounds:
-
Fisetinidin can undergo esterification at both phenolic and alcoholic hydroxyl groups
-
The C3 hydroxyl group, having a more alcoholic character, often shows preferential reactivity
-
Various esterification methods yield different substitution patterns
Reaction with Fatty Acid Derivatives
Detailed studies have documented the reactivity of fisetinidin with fatty acid chlorides:
-
Palmitoyl and oleoyl chlorides react with fisetinidin to form mono-, di-, and tri-esters
-
MALDI-TOF analysis has identified specific reaction products such as fisetinidin-palmitate (calculated at 515 Da) and fisetinidin-(palmitate)₂ (calculated at 747 Da)
-
These reactions demonstrate the potential for chemical modification at multiple hydroxyl sites
Biological Activities
Antibacterial Properties
Investigations into the biological activities of fisetinidin chloride have revealed potential antibacterial effects:
-
Early research suggested antimicrobial properties warranting investigation alongside fisetin and dihydrofisetin
-
These studies form part of broader investigations into the antibacterial effects of bioflavonoids
Enzyme Inhibition
In comparative studies of flavonoid biological activity:
-
Fisetinidin was evaluated for its ability to inhibit the CD38 enzyme
-
Among twenty flavonoids tested, it demonstrated the least effective inhibition of this enzyme
-
This finding suggests structure-specific relationships between flavonoid configuration and enzyme interaction
Synthesis Methods
Chemical Synthesis
Fisetinidin chloride can be synthesized through several routes:
-
From commercially available quercetin through a sequence of modifications
-
Key steps involve site-selective deacetylation and subsequent deoxygenation
-
Specific synthesis routes typically require five steps from quercetin
The synthesis process often involves careful control of reaction conditions to maintain the flavylium cation structure while managing the hydroxylation pattern.
Applications in Research
Chemical Ecology Studies
Fisetinidin chloride serves as an important reference compound in:
-
Investigations of plant defense mechanisms
-
Studies of tannin structural diversity
-
Research on polyphenol evolution in plants
Medicinal Chemistry Applications
The compound has potential applications in:
-
Development of antibacterial agents
-
Structure-activity relationship studies of flavonoids
-
Investigation of antioxidant mechanisms
Relationship to Other Flavonoid Compounds
Structural Comparison
Fisetinidin shares structural features with related flavonoids while maintaining distinctive characteristics:
Compound | Molecular Formula | Key Structural Difference from Fisetinidin |
---|---|---|
Fisetin | C₁₅H₁₀O₆ | Non-ionic form; different oxidation state |
Quercetin | C₁₅H₁₀O₇ | Additional hydroxyl group at position 5 |
Robinetinidin | C₁₅H₁₁O₆⁺ | Additional hydroxyl group at position 5' |
Flavylium Chemistry
As a flavylium salt, fisetinidin chloride exhibits characteristic chemical behavior:
-
pH-dependent equilibria between different structural forms
-
Color changes associated with structural transitions
These properties place fisetinidin chloride within the broader context of anthocyanidin and flavylium chemistry, with implications for its application in various research fields.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume